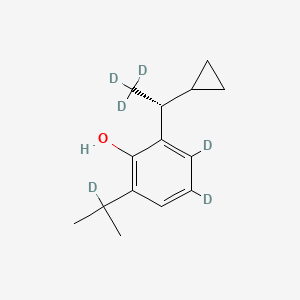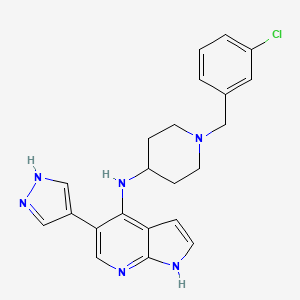
Cytidine-5'-triphosphate-13C,d1 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate-13C,d1 (dilithium) is a nucleoside triphosphate that has been labeled with stable isotopes of carbon and deuterium. This compound serves as a building block for nucleotides and nucleic acids, playing a crucial role in lipid biosynthesis. It is particularly significant in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C,d1 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with stable isotopes of carbon (13C) and deuterium (d1). The synthesis involves the catalytic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate by cytidine triphosphate synthase .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C,d1 (dilithium) typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme cytidine triphosphate synthase, which catalyzes the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate-13C,d1 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.
Hydrolysis: Requires water and is often catalyzed by specific enzymes such as nucleotidases.
Substitution: Involves nucleophiles such as hydroxide ions or amines.
Major Products
Phosphorylation: Produces higher-order phosphates.
Hydrolysis: Produces cytidine diphosphate and cytidine monophosphate.
Substitution: Produces various substituted cytidine derivatives.
Applications De Recherche Scientifique
Cytidine-5’-triphosphate-13C,d1 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of nucleotide and nucleic acid synthesis.
Biology: Plays a crucial role in the study of pyrimidine biosynthesis and metabolism.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes.
Mécanisme D'action
Cytidine-5’-triphosphate-13C,d1 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and nucleic acid synthesis. It is a key molecule in the de novo pyrimidine biosynthetic pathway, where it is converted from uridine-5’-triphosphate by cytidine triphosphate synthase. This conversion is essential for the synthesis of cytidine-containing nucleotides and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled form of the compound.
Cytidine-5’-triphosphate-d disodium: A deuterium-labeled form with disodium instead of dilithium.
Cytidine-5’-triphosphate-15N,d dilithium: Labeled with nitrogen-15 and deuterium.
Cytidine-5’-triphosphate-15N dilithium: Labeled with nitrogen-15.
Uniqueness
Cytidine-5’-triphosphate-13C,d1 (dilithium) is unique due to its dual labeling with stable isotopes of carbon and deuterium. This dual labeling allows for more precise tracing and quantification in biochemical studies, making it a valuable tool in research applications .
Propriétés
Formule moléculaire |
C9H14Li2N3O14P3 |
|---|---|
Poids moléculaire |
497.1 g/mol |
Nom IUPAC |
dilithium;[[[(2R,4S,5R)-5-(5-deuterio-4-imino-2-oxo(613C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1D,2+1;; |
Clé InChI |
OFXQOIVYFQDFTK-IANSVVGMSA-L |
SMILES isomérique |
[2H]C1=[13CH]N(C(=O)NC1=N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)




![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)


